3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

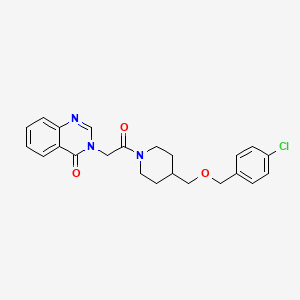

This compound is a quinazolin-4(3H)-one derivative featuring a piperidine ring substituted with a 4-chlorobenzyloxy-methyl group at the 4-position. The structure includes a 2-oxoethyl linker connecting the quinazolinone core to the piperidine moiety. Quinazolinone derivatives are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .

Properties

IUPAC Name |

3-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O3/c24-19-7-5-17(6-8-19)14-30-15-18-9-11-26(12-10-18)22(28)13-27-16-25-21-4-2-1-3-20(21)23(27)29/h1-8,16,18H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBDUHBABWJSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:

Starting with the formation of 4-chlorobenzyl alcohol.

Conversion of 4-chlorobenzyl alcohol to 4-chlorobenzyl chloride using thionyl chloride.

Reaction of 4-chlorobenzyl chloride with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.

Coupling this intermediate with 2-(2-oxoethyl)quinazolin-4(3H)-one under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to improve yield and purity. Continuous flow synthesis and process intensification methods can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic sites.

Oxidation: : Oxidation can occur at the 4-chlorobenzyl group, leading to potential derivatives.

Reduction: : Reduction of the quinazolinone moiety is also a possibility under specific conditions.

Common Reagents and Conditions

Substitution: : Common reagents include nucleophiles such as amines and thiols.

Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Major Products Formed

The major products of these reactions depend on the reagents and conditions used, typically resulting in various substituted derivatives or reduced forms of the original compound.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis.

Intermediate for the synthesis of complex molecules.

Biology

Investigated for its potential as an enzyme inhibitor.

Studied for binding affinities to specific proteins.

Medicine

Explored as a potential therapeutic agent for various diseases.

Under research for its anti-cancer and anti-inflammatory properties.

Industry

Utilized in the development of novel materials.

Mechanism of Action

The mechanism by which 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves:

Molecular Targets: : It may interact with specific proteins or enzymes in biological systems.

Pathways Involved: : It could modulate signaling pathways or metabolic processes, depending on its binding to molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Key Structural Differences

- Piperidine vs. Piperazine : The target compound uses a piperidine ring, while analogs like the 2-fluorophenyl-piperazinyl derivative (CAS 929966-12-1) employ piperazine, which introduces an additional nitrogen atom for hydrogen bonding .

- Linker Variability : The 2-oxoethyl linker in the target compound contrasts with thioether (e.g., compound 585554-96-7) or oxadiazole-thioether linkers (e.g., 1793871-18-7), which may alter metabolic stability and target binding .

- Substituent Effects: The 4-chlorobenzyl group in the target compound is structurally similar to 3,4-dichlorobenzyl groups in pyrido[3,4-d]pyrimidinone analogs (), but the latter shows enhanced kinase inhibition due to increased hydrophobicity and halogen bonding .

Pharmacological Comparison

- Kinase Inhibition: Piperidine-linked quinazolinones (e.g., ) exhibit Chk1 kinase inhibition (IC₅₀ values in nanomolar range), while thioether-linked derivatives (e.g., ) target VEGFR-2 with IC₅₀ ~50–100 nM . The target compound’s lack of a pyrazole or pyrimidine core may reduce kinase selectivity compared to pyrido[3,4-d]pyrimidinones.

- Antimicrobial Activity : Oxadiazole-thioether derivatives (e.g., 1793871-18-7) show moderate-to-strong antibacterial effects (MIC 8–32 µg/mL against S. aureus), likely due to membrane disruption .

Structure-Activity Relationship (SAR) Insights

- Quinazolinone Core: The 4(3H)-one moiety is critical for hydrogen bonding with ATP-binding pockets in kinases, as seen in pyrido[3,4-d]pyrimidinone analogs .

- Linker Optimization : Replacing the 2-oxoethyl linker with a thioether or oxadiazole group (e.g., ) could improve potency and pharmacokinetics .

Biological Activity

3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 393.92 g/mol. The structure includes a quinazolinone core, a piperidine ring, and a chlorobenzyl ether group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models. Specifically, studies have demonstrated that quinazolinone derivatives can modulate the expression of key oncogenes and tumor suppressor genes, leading to cell cycle arrest and apoptosis in breast cancer cells .

| Compound | Target | Effect | Reference |

|---|---|---|---|

| 19d | BRD4/PARP1 | Induces apoptosis | |

| 3-(2-(4-chlorobenzyl)...) | Various cancer cell lines | Inhibits growth |

Enzyme Inhibition

The compound has also been assessed for its potential as an enzyme inhibitor. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's. The IC50 value for AChE inhibition was determined to be low, indicating high potency compared to standard inhibitors .

Antimicrobial Activity

Additionally, the compound's antimicrobial properties have been investigated. Similar quinazolinone derivatives have demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL for structurally related compounds .

Case Studies

- Anticancer Efficacy : A study involving the testing of various quinazolinone derivatives highlighted that compounds with structural similarities to this compound exhibited significant antitumor activity in vitro and in vivo .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory effects of synthesized piperidine derivatives showed that certain modifications could enhance AChE inhibition significantly .

- Antimicrobial Testing : Research on alkaloid derivatives revealed that similar compounds exhibited effective antimicrobial properties, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.